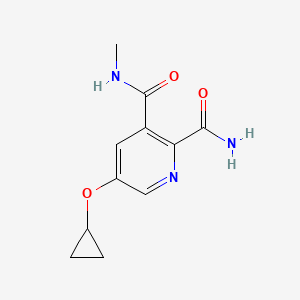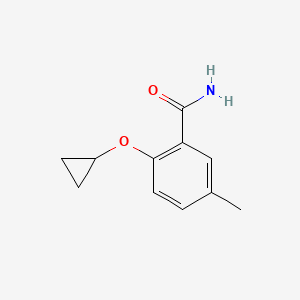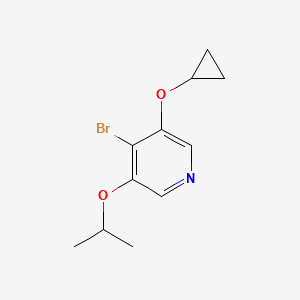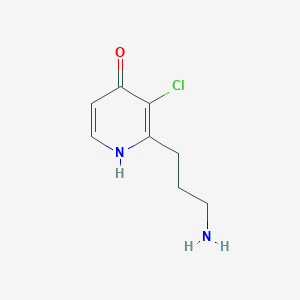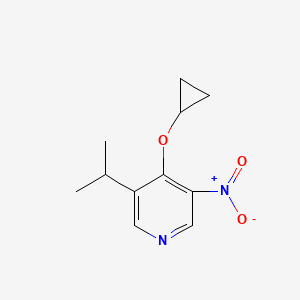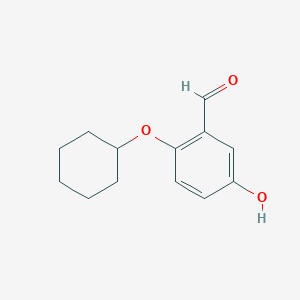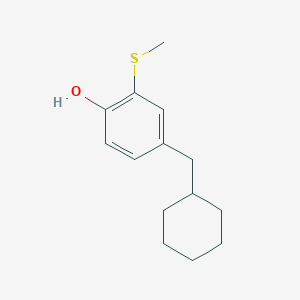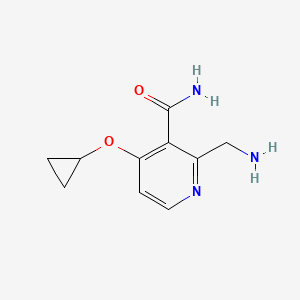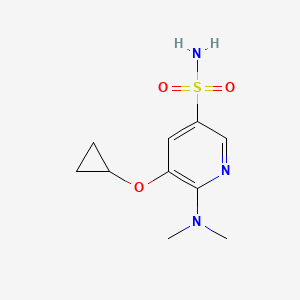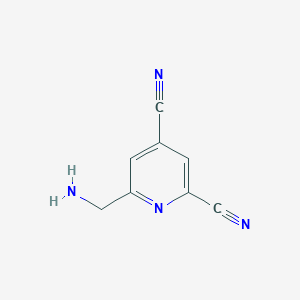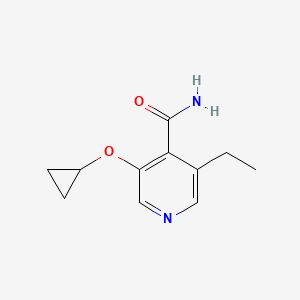
1-Cyclopropoxy-2-ethyl-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropoxy-2-ethyl-4-nitrobenzene is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, an ethyl group, and a nitro group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopropoxy-2-ethyl-4-nitrobenzene typically involves multi-step organic reactions. One common method includes:
Alkylation: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl chloride and a Lewis acid catalyst such as aluminum chloride.
Cyclopropanation: The cyclopropoxy group can be added through a cyclopropanation reaction, often involving the use of diazomethane or a similar reagent.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropoxy-2-ethyl-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Reduction: The nitro group can be reduced to an amine using reagents like tin and hydrochloric acid.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens, Lewis acids.
Reduction: Tin, hydrochloric acid.
Major Products Formed:
Reduction: Formation of 1-Cyclopropoxy-2-ethyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropoxy-2-ethyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the effects of nitroaromatic compounds on biological systems.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 1-Cyclopropoxy-2-ethyl-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropoxy and ethyl groups may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Vergleich Mit ähnlichen Verbindungen
- 1-Cyclopropoxy-2-methyl-4-nitrobenzene
- 1-Cyclopropoxy-2-ethyl-4-aminobenzene
- 1-Cyclopropoxy-2-ethyl-4-chlorobenzene
Comparison: 1-Cyclopropoxy-2-ethyl-4-nitrobenzene is unique due to the presence of both a cyclopropoxy group and a nitro group on the benzene ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, compared to similar compounds that may lack one of these functional groups.
Eigenschaften
Molekularformel |
C11H13NO3 |
|---|---|
Molekulargewicht |
207.23 g/mol |
IUPAC-Name |
1-cyclopropyloxy-2-ethyl-4-nitrobenzene |
InChI |
InChI=1S/C11H13NO3/c1-2-8-7-9(12(13)14)3-6-11(8)15-10-4-5-10/h3,6-7,10H,2,4-5H2,1H3 |
InChI-Schlüssel |
JVHBAYMPIREDCE-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


